molecular formula C17H21NO3 B12941893 2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol CAS No. 697290-65-6

2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol

Cat. No.: B12941893
CAS No.: 697290-65-6
M. Wt: 287.35 g/mol
InChI Key: FFQKTDKDUHFQKE-UHFFFAOYSA-N
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Description

2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol is a complex organic compound with a unique tetracyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a methoxy group, a methyl group, and an oxa-azatetracyclic core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol involves multiple steps, typically starting with the formation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The methoxy and methyl groups are then introduced through substitution reactions, using reagents such as methanol and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methanol, methyl iodide, various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol hydrobromide: A hydrobromide salt form of the compound with similar chemical properties.

    Methyl 3,4,5-trimethoxybenzoate: Another methoxy-substituted compound with different structural features and applications.

Uniqueness

2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[122105,16010,15]heptadeca-1,3,5(16),10-tetraen-12-ol is unique due to its tetracyclic structure and the presence of both methoxy and methyl groups

Properties

CAS No.

697290-65-6

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol

InChI

InChI=1S/C17H21NO3/c1-18-6-5-10-7-12(19)8-14-15(10)16-11(9-18)3-4-13(20-2)17(16)21-14/h3-4,7,12,14-15,19H,5-6,8-9H2,1-2H3

InChI Key

FFQKTDKDUHFQKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(CC3C2C4=C(C1)C=CC(=C4O3)OC)O

Origin of Product

United States

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